Physical properties of Furan-2-ylmethyl-(3-methyl-1-phenyl-but-3-enyl)-amine
Physical properties of Furan-2-ylmethyl-(3-methyl-1-phenyl-but-3-enyl)-amine
An In-depth Technical Guide to the Physical Properties of Furan-2-ylmethyl-(3-methyl-1-phenyl-but-3-enyl)-amine
Introduction
Furan-2-ylmethyl-(3-methyl-1-phenyl-but-3-enyl)-amine (CAS Number: 436096-86-5) is a secondary amine featuring a complex molecular architecture that includes a furan ring, a phenyl group, and an unsaturated alkyl chain.[1] This unique combination of functional groups suggests potential applications in medicinal chemistry and materials science, where such scaffolds are of significant interest.[2][3] A comprehensive understanding of its physical properties is a prerequisite for any application, guiding its synthesis, purification, formulation, and biological handling.
Given the absence of extensive published experimental data for this specific molecule, this technical guide provides a robust framework for its characterization. It combines theoretical predictions based on the well-established chemistry of secondary amines and furan derivatives with detailed, field-proven experimental protocols.[4][5] This document is intended for researchers, scientists, and drug development professionals, offering the foundational knowledge and practical methodologies required to fully characterize this and similar novel compounds.
Molecular Structure and Basic Information:
| Property | Value | Source |
| IUPAC Name | N-(furan-2-ylmethyl)-3-methyl-1-phenylbut-3-en-1-amine | - |
| CAS Number | 436096-86-5 | [1] |
| Molecular Formula | C₁₆H₁₉NO | [6] |
| Molecular Weight | 241.33 g/mol | [1] |
Predicted Physical State and General Properties
Based on its molecular weight of 241.33 g/mol and its structure as a multi-substituted aromatic amine, Furan-2-ylmethyl-(3-methyl-1-phenyl-but-3-enyl)-amine is predicted to be a high-boiling liquid or a low-melting solid at room temperature.[7] Aromatic amines can be colorless when pure but often develop a yellow or brown hue upon exposure to air and light due to oxidation.[4] Amines of this complexity typically possess a characteristic, often unpleasant, amine or fish-like odor.[8]
Thermal Properties: Melting and Boiling Points
The thermal transition points of a compound are critical indicators of its purity and are dictated by the strength of its intermolecular forces. As a secondary amine, this molecule can act as a hydrogen bond donor (via the N-H group) and acceptor (via the nitrogen lone pair), leading to significantly stronger intermolecular attractions than non-polar compounds of similar size.[5]
Melting Point Analysis
A sharp melting point range (typically < 1°C) is a reliable indicator of high purity for a crystalline solid. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting point range.[9]
This protocol outlines the determination of the melting point range using a standard digital melting point apparatus (e.g., Mel-Temp).
-
Sample Preparation :
-
Place a small amount of the dried, solid compound on a clean, dry watch glass.
-
If the crystals are large, gently pulverize them into a fine powder using a spatula.[9]
-
Jab the open end of a capillary tube into the powder to collect a small sample.
-
Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. To ensure dense packing, drop the capillary tube, sealed-end down, through a long glass tube onto the benchtop.[10]
-
The final packed sample height should be 2-3 mm.[10]
-
-
Measurement :
-
Rapid Approximation (if melting point is unknown) : Insert the capillary into the apparatus and heat at a rapid rate (e.g., 10-20°C/min) to find an approximate melting range.[11] Allow the apparatus to cool significantly before the precise measurement.
-
Precise Determination : Insert a new capillary tube. Heat rapidly to about 20°C below the approximate melting point.[10]
-
Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.[11]
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Record the temperature at which the last crystal melts into a clear liquid (T₂).[9]
-
The melting point is reported as the range T₁ - T₂.
-
-
Self-Validation :
-
Perform the measurement in duplicate or triplicate to ensure reproducibility. Consistent results confirm the accuracy of the technique.
-
Boiling Point Analysis
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[12] The hydrogen bonding capability of this secondary amine is expected to result in a relatively high boiling point compared to alkanes of similar molecular weight.[13] Due to its molecular weight of 241.33 g/mol , the compound may decompose at its atmospheric boiling point, necessitating determination under reduced pressure.
This method is suitable for small sample volumes and provides an accurate boiling point.
-
Apparatus Setup :
-
Add approximately 0.5 mL of the liquid sample to a small test tube or a fusion tube.
-
Obtain a capillary tube sealed at one end. Place it into the test tube with the open end down.
-
Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Insert the assembly into a Thiele tube containing heating oil (e.g., mineral oil), positioning the sample near the center of the oil.[14]
-
-
Measurement :
-
Gently heat the side arm of the Thiele tube with a microburner or heat gun. The shape of the tube promotes convection currents, ensuring uniform heating.[12]
-
Observe the capillary tube. As the liquid heats, trapped air will expand and exit as a slow stream of bubbles.
-
Continue heating until a rapid, continuous stream of bubbles emerges from the capillary tip. This indicates the temperature is just above the boiling point.[14]
-
Remove the heat source and allow the apparatus to cool slowly.
-
The stream of bubbles will slow and stop. The moment the liquid is drawn back into the capillary tube, the vapor pressure inside the capillary equals the external pressure. The temperature at this exact moment is the boiling point.[14]
-
Record the barometric pressure at the time of the experiment.
-
Heating beyond the boiling point ensures the capillary is filled with the compound's vapor, not air. The boiling point is measured upon cooling because this is the point of equilibrium between the internal vapor pressure and the external atmospheric pressure, avoiding errors from superheating.[14]
Solubility Profile
The solubility of a molecule is governed by the principle of "like dissolves like," which relates to molecular polarity. Furan-2-ylmethyl-(3-methyl-1-phenyl-but-3-enyl)-amine possesses both polar and non-polar characteristics.
-
Polar Features : The secondary amine group (N-H) can participate in hydrogen bonding, and the furan's oxygen atom can act as a hydrogen bond acceptor.
-
Non-Polar Features : The phenyl ring, butenyl chain, and furan ring itself contribute significant hydrophobic (non-polar) character.
Theoretical Assessment and Predicted Solubility
| Solvent Class | Predicted Solubility | Rationale |
| Water | Insoluble to very slightly soluble | The large non-polar hydrocarbon framework is expected to dominate, making it poorly soluble despite the presence of hydrogen bonding groups.[8] |
| Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate) | Soluble | These solvents can engage in dipole-dipole interactions and accept hydrogen bonds, effectively solvating the molecule. |
| Non-Polar Solvents (e.g., Hexane, Toluene) | Soluble | The significant hydrophobic character of the molecule will lead to good solubility in non-polar organic solvents.[13] |
| 5% Aqueous HCl | Soluble | As a base, the amine will be protonated by the acid to form a water-soluble ammonium salt (R₂NH₂⁺Cl⁻). This is a key characteristic test for amines. |
| 5% Aqueous NaOH | Insoluble | The amine is basic and will not react with or be deprotonated by a base. |
Experimental Protocol: Qualitative Solubility Determination
This protocol establishes the solubility class of the compound.
-
Preparation :
-
Add ~25 mg of the compound to each of five separate small, clean test tubes.
-
To each tube, add 0.75 mL of a different solvent: (1) Water, (2) 5% HCl, (3) 5% NaOH, (4) Hexane, (5) Acetone.
-
-
Observation :
-
Self-Validation :
-
The definitive test for an amine is its insolubility in water but solubility in 5% HCl.[16] This pair of results validates the presence of the basic amine functionality.
-
Spectroscopic and Spectrometric Characterization
Spectroscopic data provides a "fingerprint" of a molecule, confirming its structure and identity.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of bonds within a molecule.
-
N-H Stretch : A single, weak-to-moderate, sharp absorption is expected in the 3350-3310 cm⁻¹ region, characteristic of a secondary amine.[17]
-
C-N Stretch : A strong band for the aromatic C-N bond is expected around 1335-1250 cm⁻¹, with the aliphatic C-N stretch appearing at 1250–1020 cm⁻¹.[17]
-
Aromatic C-H Stretch : Signals will appear just above 3000 cm⁻¹.
-
Furan Ring Vibrations : Characteristic C=C and C-O-C stretching bands will appear in the 1600-1300 cm⁻¹ region.
-
Alkene C=C Stretch : A weak to medium band around 1640-1680 cm⁻¹ is expected for the butenyl double bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[18]
-
¹H NMR :
-
Aromatic Protons (Phenyl) : Multiplets expected in the ~7.2-7.5 ppm range.
-
Furan Protons : Three distinct signals expected in the ~6.0-7.5 ppm range.
-
Vinyl Protons (=CH₂) : Two signals expected around ~4.8-5.2 ppm.
-
Methine Proton (CH-Ph) : A signal expected around ~3.5-4.5 ppm.
-
Methylene Protons (CH₂-N) : A signal expected around ~3.5-4.0 ppm.
-
N-H Proton : A broad singlet, typically in the 0.5-5.0 ppm range. Its position is concentration-dependent, and the signal will disappear upon addition of D₂O.[19]
-
Methyl Protons (-CH₃) : A singlet expected around ~1.7 ppm.
-
-
¹³C NMR :
-
Aromatic Carbons : Signals in the ~125-145 ppm range.
-
Furan Carbons : Signals in the ~110-150 ppm range.
-
Alkene Carbons : Signals in the ~110-145 ppm range.
-
Aliphatic Carbons : Signals for the methine, methylene, and methyl carbons are expected in the ~20-65 ppm range.[19]
-
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of a molecule.
-
The Nitrogen Rule : For a compound with an odd number of nitrogen atoms, the molecular ion (M⁺) peak will have an odd nominal mass.[20] For C₁₆H₁₉NO, the molecular weight is 241.33, so the molecular ion peak is expected at m/z = 241.
-
Alpha-Cleavage : The most characteristic fragmentation pathway for amines is cleavage of the C-C bond adjacent (alpha) to the nitrogen atom.[21] This results in a resonance-stabilized iminium cation. Two primary alpha-cleavage fragments are predicted for this molecule:
-
Cleavage of the phenyl-methine bond to lose a C₉H₉• radical, yielding a fragment at m/z = 124.
-
Cleavage of the furan-methylene bond to lose a C₅H₅O• radical, yielding a fragment at m/z = 160.
-
The most stable of these iminium ions will likely correspond to the base peak in the spectrum.
| Summary of Predicted Spectroscopic Data | |
| IR (cm⁻¹) | ~3330 (N-H stretch, 2°), ~1300 (Ar-C-N stretch), ~1150 (Alkyl-C-N stretch) |
| ¹H NMR (ppm) | 7.2-7.5 (Ar-H), 6.0-7.5 (Furan-H), 4.8-5.2 (=CH₂), 0.5-5.0 (N-H, broad) |
| ¹³C NMR (ppm) | 110-150 (Aromatic, Furan, Alkene C), 20-65 (Aliphatic C) |
| MS (m/z) | 241 (M⁺, odd), major fragments from alpha-cleavage (e.g., 160, 124) |
Conclusion
While direct experimental data for Furan-2-ylmethyl-(3-methyl-1-phenyl-but-3-enyl)-amine is scarce, a comprehensive profile of its physical properties can be reliably established through the application of fundamental chemical principles and standardized analytical protocols. This guide provides the necessary theoretical foundation and practical workflows for researchers to determine the melting point, boiling point, solubility characteristics, and spectroscopic identity of this novel compound. The described self-validating methodologies ensure the generation of accurate and trustworthy data, which is essential for advancing research and development involving this promising molecular scaffold.
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